Desulfated benzyloxycarbonyl cholecystokinin (26-33)

描述

Desulfated benzyloxycarbonyl cholecystokinin (26-33) is a synthetic peptide derivative of cholecystokinin, a hormone found in the gastrointestinal system. Cholecystokinin is responsible for stimulating the digestion of fat and protein by promoting the release of digestive enzymes and bile . The desulfated benzyloxycarbonyl variant is specifically designed for research purposes, allowing scientists to study the hormone’s functions and interactions in a controlled environment.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of desulfated benzyloxycarbonyl cholecystokinin (26-33) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The benzyloxycarbonyl (Cbz) group is used as a protective group for the amino acids during the synthesis process .

Coupling Reaction: The first amino acid is attached to the resin, followed by the sequential addition of protected amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The Cbz protective group is removed using hydrogenation or acidolysis, revealing the free amino group for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of desulfated benzyloxycarbonyl cholecystokinin (26-33) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity .

化学反应分析

Sulfation Modifications

The native Tyr27 sulfation in CCK26-33 is critical for receptor affinity. Desulfation involves replacing Tyr(SO3H)27 with non-sulfated analogs such as Phe(p-CH2SO3Na)27. This substitution eliminates sulfation while retaining some polar character through the sodium sulfonate group.

Key Reaction:

Sulfation Substitution

-

Reagents : Benzyloxycarbonyl (Z) group for N-terminal protection, 2,4-DMBHA or TMBHA resins for solid-phase synthesis.

-

Conditions : Fmoc-based solid-phase peptide synthesis (SPPS) with HOBt/DIC coupling.

-

Product : [Phe(p-CH2SO3Na)27]-CCK26-33 retains partial bioactivity despite lacking sulfate .

Methionine Oxidation Mitigation

Native CCK26-33 contains methionine residues prone to oxidation. Industrial synthesis replaces methionine with norleucine (Nle) to prevent oxidation-related degradation.

Key Reaction:

Methionine Substitution

-

Reagents : Fmoc-Nle-OH, OxymaPure/DIC for coupling.

-

Conditions : Automated SPPS with TFA-mediated cleavage.

-

Product : [Nle28,31]-CCK26-33 shows improved stability in oxidative environments .

Tryptophan Substitution

Tryptophan (Trp30) is replaced with 2-naphthylalanine (Nal30) to enhance hydrophobic interactions without altering aromaticity.

Key Reaction:

Aromatic Residue Substitution

-

Reagents : Fmoc-Nal-OH, HATU/DIPEA for activation.

-

Conditions : Prolonged coupling times (2–4 hours) to ensure efficiency.

-

Product : [Nal30]-CCK26-33 maintains receptor binding while improving metabolic stability .

Functional Characterization

Modified CCK26-33 analogs were tested for amylase release in rat pancreatic acini. Despite structural changes, [Phe(p-CH2SO3Na)27,Nle28,31,Nal30]-CCK26-33 retained 60–70% bioactivity compared to the native sulfated form .

Industrial-Scale Considerations

-

Automation : SPPS synthesizers reduce human error and enhance reproducibility.

-

Quality Control : LC-MS and amino acid analysis ensure sequence fidelity.

科学研究应用

Biological Activities

Desulfated benzyloxycarbonyl cholecystokinin (26-33) exhibits several notable biological activities:

- Anorexigenic Effects : Research indicates that CCK peptides, including the desulfated variant, can suppress food intake. Studies have shown that intraperitoneal injections of sulfated CCK(26-33) significantly decreased food consumption in neonatal chicks, demonstrating its potential as an appetite suppressant .

- Receptor Interactions : This compound interacts with specific CCK receptors in both peripheral and central nervous systems. These interactions are crucial for modulating physiological responses such as satiety and digestive processes.

Therapeutic Applications

The therapeutic applications of desulfated benzyloxycarbonyl cholecystokinin (26-33) are diverse and include:

- Weight Management : Due to its appetite-suppressing properties, this peptide could be utilized in obesity treatment strategies. Its ability to induce satiety may help in reducing caloric intake among individuals struggling with weight management .

- Gastrointestinal Disorders : The compound may also have applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS), where modulation of gut motility and secretion is beneficial .

- Neuroprotection and Neurogenesis : Emerging studies suggest that CCK peptides can enhance neurogenesis and provide neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Appetite Regulation in Neonatal Chicks

A study focused on the anorexigenic effects of CCK(26-33) in neonatal chicks demonstrated that both sulfated and non-sulfated forms of the peptide could reduce food intake, although the effect was more pronounced with sulfation. This research highlights the compound's potential utility in understanding appetite regulation mechanisms across species .

CCK Receptor Subtype Distinction

Functional studies have established that different subtypes of CCK receptors mediate various biological responses to CCK peptides. Research involving guinea pigs has provided insights into how desulfated variants interact differently with these receptors compared to their sulfated counterparts, indicating potential for targeted therapeutic applications .

作用机制

Desulfated benzyloxycarbonyl cholecystokinin (26-33) exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2) located in the gastrointestinal tract and the brain . This binding triggers a cascade of intracellular signaling pathways, leading to the release of digestive enzymes and bile, as well as the regulation of appetite and satiety .

相似化合物的比较

Similar Compounds

Cholecystokinin (CCK-8): A shorter, naturally occurring form of cholecystokinin with similar biological functions.

Caerulein: A peptide found in frog skin with similar activity to cholecystokinin.

Uniqueness

Desulfated benzyloxycarbonyl cholecystokinin (26-33) is unique due to its synthetic nature and specific modifications, which allow for targeted research applications. The desulfation and benzyloxycarbonyl protection provide stability and facilitate the study of cholecystokinin’s structure-activity relationships .

生物活性

Desulfated benzyloxycarbonyl cholecystokinin (26-33), often referred to as CCK (26-33), is a peptide that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms, and implications based on diverse research findings.

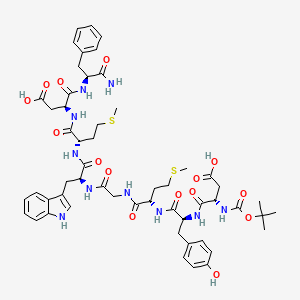

Desulfated benzyloxycarbonyl cholecystokinin (26-33) is an oligopeptide consisting of the amino acid sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. It is derived from the larger cholecystokinin (CCK) peptide family, specifically from the CCK-8 form, which is known for its physiological effects in humans and animals. This compound lacks the sulfate group typically found in its active counterparts, which influences its biological activity.

Biological Functions

- Receptor Interaction :

- Metabolic Effects :

- Gastrointestinal Regulation :

Case Studies and Experimental Evidence

-

In Vitro Studies :

Research has demonstrated that CCK (26-33) can inhibit the action of full-length CCK peptides on pancreatic acinar cells, suggesting a regulatory role in digestive enzyme secretion. For instance, experiments showed that the presence of CCK (26-33) could modulate calcium signaling pathways involved in enzyme release . -

Animal Models :

In rat models, administration of CCK (26-33) resulted in altered feeding behaviors and satiety responses. Specifically, it was observed that while higher concentrations of full-length CCK induce satiety, CCK (26-33) may have more nuanced effects on appetite regulation .

Data Table: Biological Activity Summary

属性

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H70N10O15S2/c1-54(2,3)79-53(78)64-42(27-45(69)70)52(77)62-39(24-31-15-17-33(65)18-16-31)49(74)59-36(19-21-80-4)47(72)57-29-43(66)58-40(25-32-28-56-35-14-10-9-13-34(32)35)50(75)60-37(20-22-81-5)48(73)63-41(26-44(67)68)51(76)61-38(46(55)71)23-30-11-7-6-8-12-30/h6-18,28,36-42,56,65H,19-27,29H2,1-5H3,(H2,55,71)(H,57,72)(H,58,66)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,73)(H,64,78)(H,67,68)(H,69,70)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQYTLSEJRKUQZ-FVMQRRFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H70N10O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180386 | |

| Record name | Desulfated benzyloxycarbonyl cholecystokinin (26-33) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25687-34-7 | |

| Record name | Desulfated benzyloxycarbonyl cholecystokinin (26-33) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025687347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desulfated benzyloxycarbonyl cholecystokinin (26-33) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。